
(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol is an organic compound that features a naphthalene ring system with an aminomethyl group and a methanol group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol typically involves the following steps:
Formation of the Naphthalene Ring System: The initial step involves the construction of the naphthalene ring system through a series of cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated naphthalene derivative.
Attachment of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
化学反応の分析
Types of Reactions
(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a methanol group using reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the original methanol derivative.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methanol group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
(6-(Aminomethyl)pyridin-2-yl)methanol: A similar compound with a pyridine ring instead of a naphthalene ring.
(6-(Aminomethyl)-11H-dibenzo[b,e]azepin-11-one): A compound with a dibenzoazepine ring system.
Uniqueness
(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its naphthalene ring system provides a rigid and planar structure, while the aminomethyl and methanol groups offer versatile reactivity and potential for various applications.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
[6-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H17NO/c13-7-9-1-3-12-6-10(8-14)2-4-11(12)5-9/h2,4,6,9,14H,1,3,5,7-8,13H2 |
InChIキー |
ALVGNPNDYLXWRG-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1CN)C=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


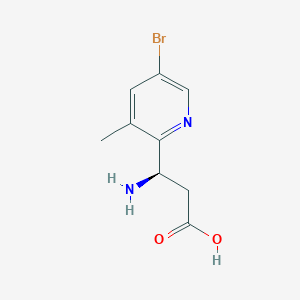
![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)
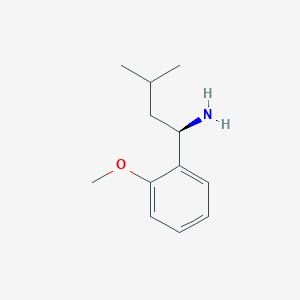
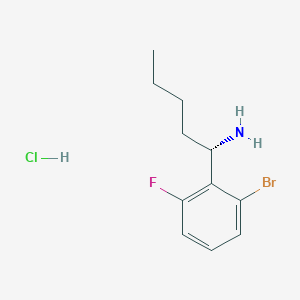
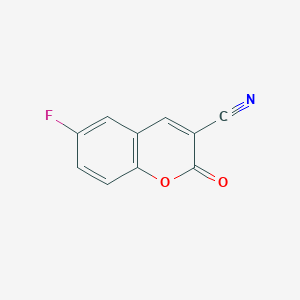
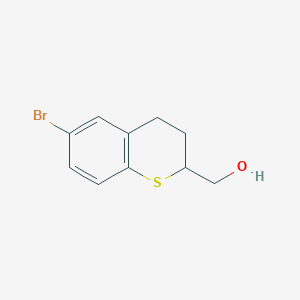
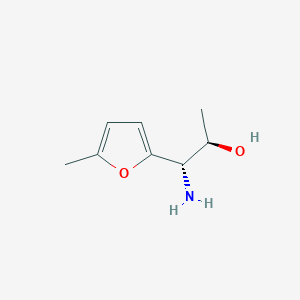
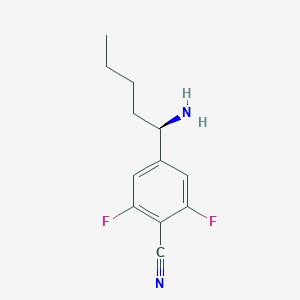
![N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13045150.png)
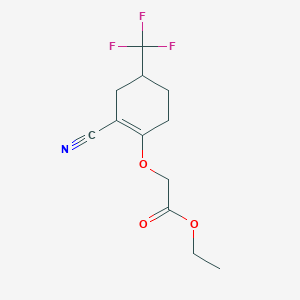
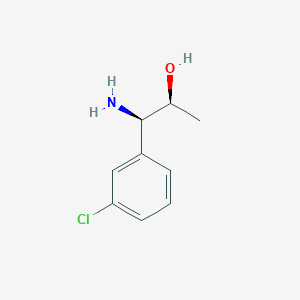
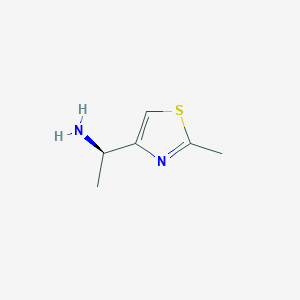
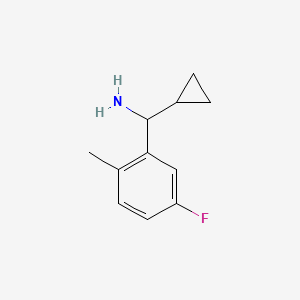
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13045174.png)
